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molecular formula C6H4Br2OS B186596 2,2-Dibromo-1-thiophen-2-yl-ethanone CAS No. 68672-88-8

2,2-Dibromo-1-thiophen-2-yl-ethanone

Cat. No. B186596
M. Wt: 283.97 g/mol
InChI Key: IZMIXWHNOFTCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04266067

Procedure details

The reaction was performed in the same manner as in Example 4 except that a solution of 8.0 g (200 mmol) of sodium hydroxide in 90 ml of water was used and 14.2 g (50 mmol) of 2-(dibromoacetyl)thiophene was used, gave 5.6 g of 2-thiopheneglycolic acid (yield: 77%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Br[CH:4](Br)[C:5]([C:7]1[S:8][CH:9]=[CH:10][CH:11]=1)=[O:6].[OH2:13]>>[S:8]1[CH:9]=[CH:10][CH:11]=[C:7]1[CH:5]([OH:6])[C:4]([OH:13])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
BrC(C(=O)C=1SC=CC1)Br
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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